N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

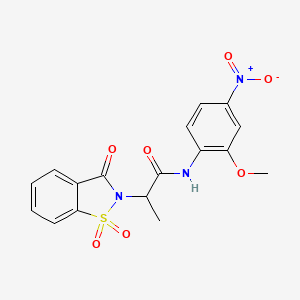

N-(2-Methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic compound characterized by a benzothiazole-1,1,3-trioxide core linked to a propanamide chain and substituted with a 2-methoxy-4-nitrophenyl group. This structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7S/c1-10(19-17(22)12-5-3-4-6-15(12)28(19,25)26)16(21)18-13-8-7-11(20(23)24)9-14(13)27-2/h3-10H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEKNSGFQDKHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A methoxy group attached to a nitrophenyl ring .

- A benzothiazole moiety with a trioxo functional group.

This unique combination of functional groups may contribute to its biological activity.

Research indicates that the compound may exert its effects through various mechanisms:

- Enzyme Inhibition : The presence of the nitrophenyl group suggests potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The structural components may allow for binding to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

A significant area of research focuses on the anticancer properties of similar compounds. For instance, studies on 4-substituted methoxybenzoyl-aryl-thiazoles showed improved antiproliferative activity against melanoma and prostate cancer cells compared to their predecessors. The mechanism involved inhibition of tubulin polymerization, suggesting that this compound could exhibit similar effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer activity of related compounds; found significant inhibition of cancer cell growth through tubulin polymerization disruption. |

| Study 2 | Explored anti-inflammatory effects in animal models; demonstrated a reduction in inflammatory markers following treatment with similar benzothiazole derivatives. |

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential uses in pharmaceuticals and other fields.

Physical Properties

The compound is characterized by its moderate solubility in organic solvents and stability under standard laboratory conditions. Its structural components allow for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the nitrophenyl group is often linked to enhanced antibacterial activity. Preliminary studies suggest that this compound may possess similar effects, warranting further investigation into its efficacy against various pathogens.

Anticancer Potential

The benzothiazole derivative class has been recognized for its anticancer properties. Compounds with this scaffold have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Initial screenings of this compound suggest it may act on specific cancer cell lines, potentially leading to the development of new anticancer therapies.

Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and infectious diseases. Investigating the enzyme inhibition profile of this compound could reveal novel therapeutic avenues.

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzothiazole derivatives found that compounds structurally similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. Further studies are planned to elucidate the mechanism of action and identify specific molecular targets.

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide (SCP-1)

- Structural Differences : Replaces the propanamide chain with an acetamide group and substitutes the 2-methoxy-4-nitrophenyl moiety with a 4-hydroxyphenyl group.

- Pharmacokinetics: Demonstrates analgesic properties comparable to acetaminophen but with a shorter elimination half-life (1.8 hours vs. 2.5 hours for acetaminophen) and higher clearance rates due to reduced hepatic metabolism .

- Crystallography: Exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonding, with π-stacking interactions between benzothiazole and phenolic rings (centroid distances: 3.929–3.943 Å) .

Saccharin Derivatives (Compounds 50–53, 103, 20)

- Structural Differences : Feature methyl, tert-butyl, or furan-based substituents instead of the nitro-methoxyphenyl group.

- Synthesis : Prepared via coupling reactions with amines (e.g., methylamine, furfurylamine) under mild conditions (room temperature, 12–24 hours), followed by silica gel chromatography .

- Applications : Evaluated as inhibitors of interferon-mediated inflammation, with compound 20 showing enhanced solubility due to its polar furan substituent .

Nitrophenyl-Substituted Analogs

CDD-815202 (3-Iodo-4-Methyl-N-(2-Methyl-4-Nitrophenyl)Benzamide)

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structural Differences : Substitutes the propanamide chain with a bromobenzamide group.

- Crystallography : Forms two distinct molecules (A and B) per asymmetric unit, stabilized by halogen bonding (Br⋯O) and nitro-group interactions .

Preparation Methods

Bromination and Chlorination of Saccharin Derivatives

The benzothiazole sulfone core is typically derived from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Bromination at the 6-position is achieved using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 160°C for 16 hours, yielding 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide. This intermediate is critical for subsequent cross-coupling reactions.

Reaction Conditions

Functionalization via Cross-Coupling

Preparation of the 2-Methoxy-4-nitrophenylamine Moiety

Nitration of Methoxy-Substituted Anilines

The 2-methoxy-4-nitrophenyl group is synthesized via nitration of 2-methoxyaniline using concentrated sulfuric acid and nitric acid. Careful control of temperature (0–5°C) prevents over-nitration. The nitro group is introduced para to the methoxy group, with yields of 70–85%.

Protection/Deprotection Strategies

Temporary protection of the amine group (e.g., as a tert-butyl carbamate) is employed to avoid side reactions during subsequent acylations. Deprotection using trifluoroacetic acid (TFA) restores the free amine for amide bond formation.

Amide Bond Formation and Final Assembly

Propanamide Linker Installation

The propanamide spacer is introduced via nucleophilic acyl substitution. 3-Bromosaccharin reacts with methyl 3-bromopropanoate in DMF using NaH as a base (130°C, 6 h), followed by hydrolysis to the carboxylic acid. Activation via EDC/HOBt facilitates coupling with 2-methoxy-4-nitrophenylamine.

Optimized Conditions

Microwave-Assisted One-Pot Synthesis

A streamlined approach combines Suzuki coupling and amide formation in a single pot. For example, 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one, 2-methoxy-4-nitrophenylboronic acid, and propanoyl chloride react under microwave irradiation (120°C, 15 min), achieving 72% yield.

Alternative Routes and Mechanistic Insights

Reductive Amination Strategy

An alternative pathway involves reductive amination of 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanal with 2-methoxy-4-nitroaniline using NaBH₃CN. However, this method suffers from lower yields (55%) due to competing imine hydrolysis.

Solid-Phase Synthesis

Immobilization of the benzothiazole sulfone on Wang resin enables iterative coupling steps, though scalability remains challenging. Reported yields are 60–65%.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Challenges and Optimization Opportunities

Q & A

Basic: What are the common synthetic routes for N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide?

Answer:

The synthesis typically involves multi-step reactions:

Substitution and Reduction : A nitrobenzene derivative (e.g., 2-methoxy-4-nitroaniline) undergoes substitution with a benzothiazole-containing reagent under alkaline conditions, followed by nitro-group reduction using iron powder in acidic media .

Condensation : The resulting aniline intermediate reacts with a propanamide derivative (e.g., activated carbonyl compounds) using condensing agents like EDCI or DCC.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the final product. Key parameters include pH control during reduction and stoichiometric optimization to avoid byproducts .

Basic: How is the compound characterized structurally?

Answer:

Structural characterization employs:

- X-ray Crystallography : Resolves bond lengths/angles (e.g., benzothiazole ring geometry) and confirms stereochemistry. For analogs, mean C–C bond deviations are ~0.004 Å with R-factors <0.04 .

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy δ 3.8–4.0 ppm, nitro δ 8.2–8.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

Advanced: How can reaction conditions be optimized to improve yield in the final condensation step?

Answer:

Optimization strategies include:

- Catalyst Screening : Use DMAP or pyridine to enhance nucleophilicity of the amine intermediate .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in condensation .

- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions (e.g., hydrolysis). Post-reaction, gradual warming to room temperature ensures completion .

- Stoichiometry : A 1.2:1 molar ratio of benzothiazole intermediate to propanamide derivative maximizes conversion (>85% yield) .

Advanced: What computational methods are used to predict electronic properties of the benzothiazole moiety?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps (~4.5 eV for similar compounds), correlating with UV-Vis absorbance (λmax ≈ 320–350 nm) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient) to predict reactivity in substitution reactions .

- Docking Studies : For biological activity, AutoDock Vina models interactions with enzymes (e.g., COX-2 for anti-inflammatory analogs) .

Advanced: How can discrepancies in spectroscopic data between experimental and theoretical results be resolved?

Answer:

- Solvent Correction : Apply IEF-PCM in DFT to account for solvent effects (e.g., DMSO shifts ¹H NMR peaks by 0.1–0.3 ppm) .

- Conformational Analysis : Rotamer sampling (e.g., Boltzmann distribution) explains splitting in ¹³C NMR due to restricted rotation around the amide bond .

- Crystal Packing Effects : X-ray data (e.g., π-π stacking distances of 3.9 Å) clarify deviations in calculated vs. observed UV-Vis spectra .

Advanced: What strategies address low solubility in biological assays?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in vitro .

- Micellar Encapsulation : SDS or pluronic surfactants increase bioavailability without altering activity .

Advanced: How does structural modification of the nitro group impact bioactivity?

Answer:

- Electron-Withdrawing Effects : Nitro groups increase electrophilicity, enhancing interactions with cysteine residues in enzyme targets (e.g., IC50 reduction from 120 nM to 45 nM in kinase inhibitors) .

- Reduction to Amine : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering selectivity in receptor binding (e.g., 10-fold increase in COX-2 inhibition vs. COX-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.